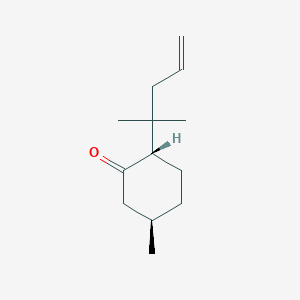![molecular formula C37H38N2O9S3 B14460037 Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- CAS No. 68155-73-7](/img/structure/B14460037.png)
Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-: is a complex organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of multiple sulfonic acid groups and ethyl-substituted amino groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of benzene using concentrated sulfuric acid. This process introduces sulfonic acid groups into the benzene ring. For the specific compound , additional steps are required to introduce the ethyl-substituted amino groups and the 3-sulfophenylmethyl groups. These steps may involve multiple reactions, including alkylation and amination, under controlled conditions to ensure the desired substitutions are achieved .
Industrial Production Methods: Industrial production of such complex compounds often involves multi-step synthesis processes in large reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid derivatives undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can produce sulfonyl chlorides, while reduction with LiAlH₄ can yield thiols .
Scientific Research Applications
Chemistry: In chemistry, benzenesulfonic acid derivatives are used as intermediates in the synthesis of more complex compounds. They serve as building blocks for the production of dyes, pharmaceuticals, and other organic compounds .
Biology: In biological research, these compounds are used to study enzyme inhibition and protein interactions. They can act as inhibitors for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Medicine: In medicine, benzenesulfonic acid derivatives are explored for their potential therapeutic properties. They are investigated for their ability to inhibit certain enzymes or pathways involved in diseases such as cancer and inflammation .
Industry: Industrially, these compounds are used in the production of detergents, surfactants, and other cleaning agents. Their ability to lower surface tension makes them valuable in various cleaning and emulsifying applications .
Mechanism of Action
The mechanism of action of benzenesulfonic acid derivatives involves their interaction with specific molecular targets. For example, they can inhibit enzymes by binding to the active site or allosteric sites, preventing the enzyme from catalyzing its substrate. The sulfonic acid groups can form strong ionic interactions with positively charged amino acids in proteins, leading to inhibition or modulation of protein function .
Comparison with Similar Compounds
p-Toluenesulfonic acid: Another benzenesulfonic acid derivative with a methyl group at the para position.
Ethyl p-toluenesulfonate: An ester derivative of p-toluenesulfonic acid.
4-Methylbenzenesulfonic acid: Similar to p-toluenesulfonic acid but with a different substitution pattern.
Uniqueness: The uniqueness of benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]- lies in its complex structure, which includes multiple sulfonic acid groups and ethyl-substituted amino groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
CAS No. |
68155-73-7 |
|---|---|
Molecular Formula |
C37H38N2O9S3 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
2-[bis[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]methyl]benzenesulfonic acid |
InChI |
InChI=1S/C37H38N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24,37H,3-4,25-26H2,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
QNOYBCOEQMOHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC4=CC(=CC=C4)S(=O)(=O)O)C5=CC=CC=C5S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


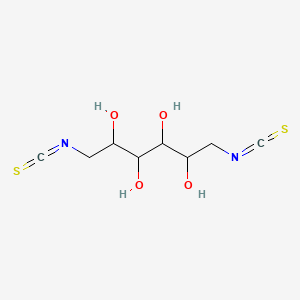

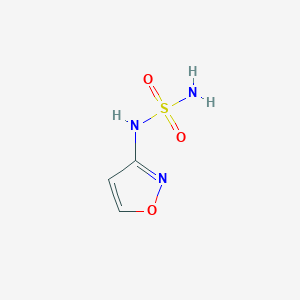
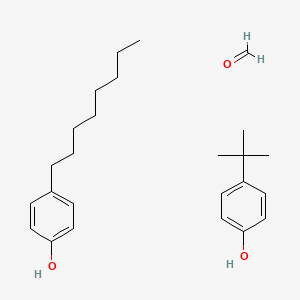


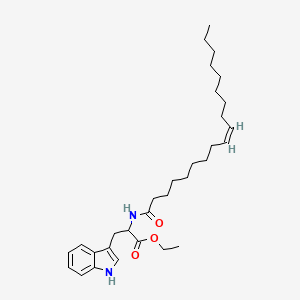
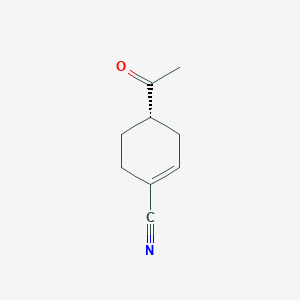

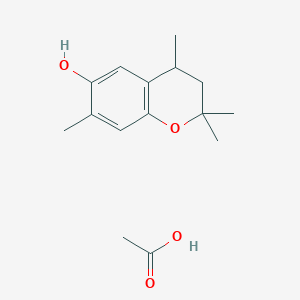
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
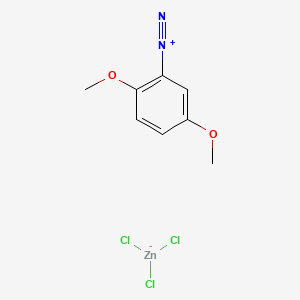
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
